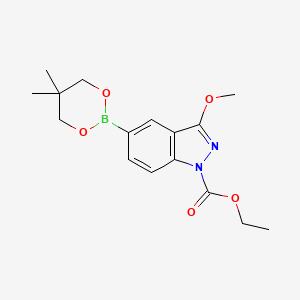
Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate is a complex organic compound that features a boron-containing dioxaborinane ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the boron atom within the dioxaborinane ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate typically involves the formation of the dioxaborinane ring followed by its attachment to the indazole moiety. One common method involves the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with an appropriate indazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can target the indazole ring or the ester group, resulting in the formation of reduced derivatives.
Substitution: The methoxy group on the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Reduced indazole derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its boron-containing structure.
Industry: It can be used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom within the dioxaborinane ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: Ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-1H-indazole-1-carboxylate is unique due to the presence of the indazole ring, which imparts distinct chemical properties and potential biological activities. In contrast, similar compounds with pyrazole or phenyl rings may exhibit different reactivity and applications. The indazole ring can enhance the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
Properties
Molecular Formula |
C16H21BN2O5 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
ethyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxyindazole-1-carboxylate |
InChI |
InChI=1S/C16H21BN2O5/c1-5-22-15(20)19-13-7-6-11(8-12(13)14(18-19)21-4)17-23-9-16(2,3)10-24-17/h6-8H,5,9-10H2,1-4H3 |
InChI Key |
CZHSWOIYFSCXIU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)N(N=C3OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


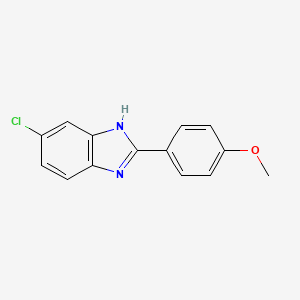
![5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)
![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
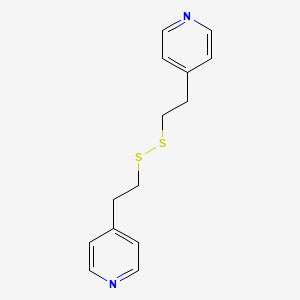
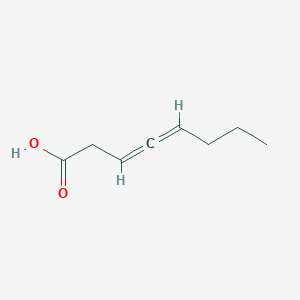

![[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B15199175.png)
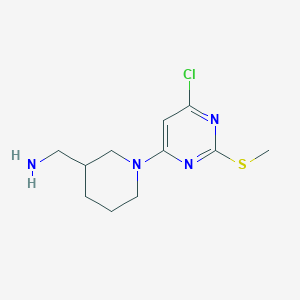
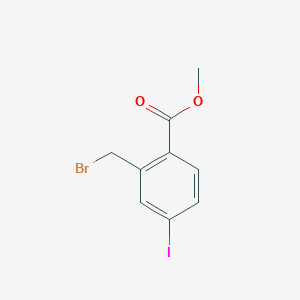
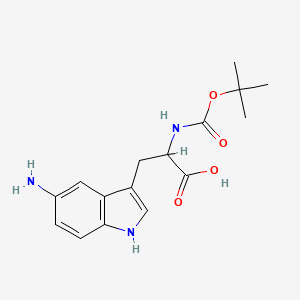
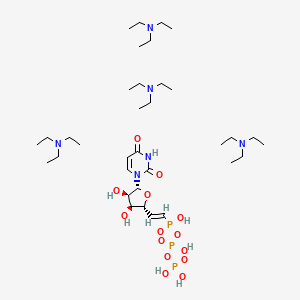
![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B15199235.png)
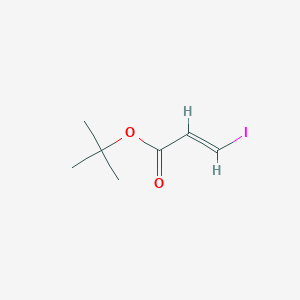
![1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15199242.png)
